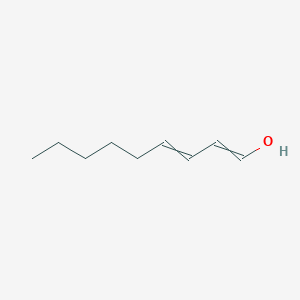
N,N'-(1,3-Phenylene)bis(N-phenylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,3-Phenylene)bis(N-phenylacetamide) is an organic compound characterized by the presence of two phenylacetamide groups attached to a 1,3-phenylene linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3-Phenylene)bis(N-phenylacetamide) typically involves the reaction of 1,3-phenylenediamine with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine groups of the 1,3-phenylenediamine and the acyl chloride groups of the phenylacetyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of N,N’-(1,3-Phenylene)bis(N-phenylacetamide) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,3-Phenylene)bis(N-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,3-Phenylene)bis(N-phenylacetamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Wirkmechanismus
The mechanism of action of N,N’-(1,3-Phenylene)bis(N-phenylacetamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(phenylacetyl)phenylenediamine: Similar structure but with different substitution patterns.
N,N’-Bis(phenylacetyl)benzidine: Contains a benzidine linker instead of a 1,3-phenylene linker.
Uniqueness
N,N’-(1,3-Phenylene)bis(N-phenylacetamide) is unique due to its specific 1,3-phenylene linker, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
847996-57-0 |
|---|---|
Molekularformel |
C22H20N2O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[3-(N-acetylanilino)phenyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H20N2O2/c1-17(25)23(19-10-5-3-6-11-19)21-14-9-15-22(16-21)24(18(2)26)20-12-7-4-8-13-20/h3-16H,1-2H3 |
InChI-Schlüssel |
KSQLMDQEYVGQGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)N(C3=CC=CC=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


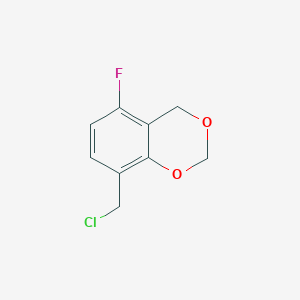
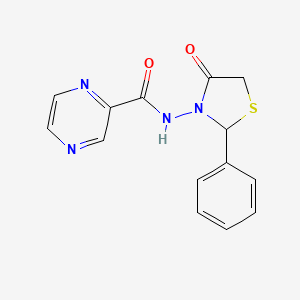

![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
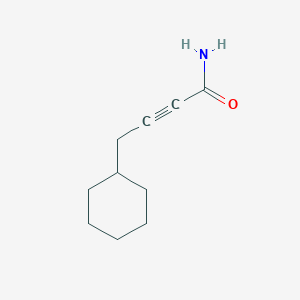

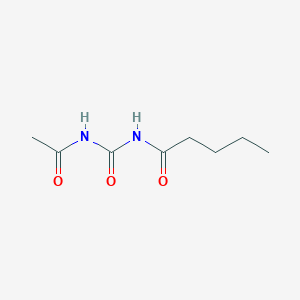
![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)

